

Head-to-Head Comparison: Transcarotid Artery Revascularization (TCAR) vs. Traditional Carotid Interventions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Radester*

Cat. No.: *B1243995*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of TCAR from the ROADSTER Trials Against Carotid Endarterectomy and Transfemoral Carotid Artery Stenting.

This guide provides a comprehensive comparison of Transcarotid Artery Revascularization (TCAR), a novel procedure for treating carotid artery stenosis, with its primary alternatives: Carotid Endarterectomy (CEA) and Transfemoral Carotid Artery Stenting (TF-CAS). The data presented is primarily derived from the series of ROADSTER clinical trials and subsequent comparative effectiveness research.

Executive Summary

Carotid artery stenosis, a significant risk factor for ischemic stroke, is traditionally managed by CEA or TF-CAS. The TCAR procedure, evaluated in the ROADSTER trials, has emerged as a less invasive alternative. This guide synthesizes the available data to compare the performance, safety, and procedural nuances of these three interventions. Meta-analyses of observational data suggest that TCAR is associated with superior perioperative outcomes, including lower rates of stroke and death, when compared to TF-CAS^[1]. Comparisons with CEA, the traditional gold standard, indicate that TCAR has similar rates of 30-day mortality and stroke, with the added benefit of a significantly lower risk of cranial nerve injury^{[2][3]}.

Quantitative Data Summary

The following tables summarize the key outcomes from comparative studies and meta-analyses, offering a quantitative head-to-head comparison of TCAR, CEA, and TF-CAS.

Table 1: TCAR vs. Carotid Endarterectomy (CEA) - 30-Day Outcomes

Outcome	TCAR	CEA	Odds Ratio (95% CI)	P-value	Source(s)
Mortality	Similar	Similar	0.94 (0.56-1.56)	0.81	[2]
Stroke	Similar	Similar	0.92 (0.70-1.22)	0.57	[2]
Myocardial Infarction	Lower	Higher	1.79 (1.18-2.71) for CEA	0.01	[2]
Cranial Nerve Injury	Significantly Lower	Higher	4.11 (2.59-6.51) for CEA	< 0.001	[2]

Table 2: TCAR vs. Transfemoral Carotid Artery Stenting (TF-CAS) - Perioperative and In-Hospital Outcomes

Outcome	TCAR	TF-CAS	Risk/Odds Ratio (95% CI)	P-value	Source(s)
30-Day Mortality	Lower	Higher	0.45 (P < 0.001)	< 0.001	[1]
In-Hospital Mortality	Lower	Higher	0.45 (P < 0.001)	< 0.001	[1]
30-Day Stroke	Lower	Higher	0.66 (P < 0.001)	< 0.001	[1]
Composite 30-Day Stroke/Death	Lower	Higher	0.57 (P < 0.001)	< 0.001	[1]
In-Hospital TIA/Stroke/Death	Lower (2.2%)	Higher (3.8%)	-	0.04	[4][5]

Experimental Protocols

Transcarotid Artery Revascularization (TCAR)

The TCAR procedure is a minimally invasive method for carotid stenting designed to minimize the risk of stroke during the intervention.[4][6]

- Access: A small incision is made at the base of the neck, just above the clavicle, to directly expose the common carotid artery. A second small access site is established in the femoral vein.
- Neuroprotection via Flow Reversal: A sheath is placed into the common carotid artery and connected to a system that reverses blood flow. Blood is diverted away from the brain, filtered externally, and returned to the body via the femoral vein. This neuroprotection system is a key feature of TCAR, designed to prevent embolic debris from reaching the brain during the procedure.[7][8][9]

- **Stent Placement:** While blood flow is reversed, a carotid stent is delivered through the sheath and positioned across the stenotic lesion. A balloon is then used to expand the stent, compressing the plaque against the artery wall.
- **Restoration of Flow:** Once the stent is successfully placed, the flow reversal is discontinued, and normal antegrade blood flow to the brain is restored. The sheaths are then removed, and the small incisions are closed.

Carotid Endarterectomy (CEA)

CEA is the traditional open surgical procedure for removing atherosclerotic plaque from the carotid artery.

- **Anesthesia and Incision:** The patient is placed under general or local anesthesia. An incision is made along the side of the neck to expose the carotid artery.[\[10\]](#)
- **Artery Clamping and Shunting:** The carotid artery is clamped above and below the plaque to temporarily stop blood flow. In some cases, a shunt is used to maintain blood flow to the brain during the procedure.
- **Plaque Removal:** An incision is made in the artery, and the atherosclerotic plaque is carefully removed.[\[5\]](#)
- **Closure:** The artery is then closed, sometimes with a patch made of either a vein graft or a synthetic material to widen the artery. The neck incision is then closed.[\[10\]](#)

Transfemoral Carotid Artery Stenting (TF-CAS)

TF-CAS is a less invasive endovascular approach to carotid stenting.

- **Access:** A catheter is inserted into the femoral artery in the groin.
- **Catheter Navigation:** The catheter is guided through the aortic arch to the carotid artery under imaging guidance.
- **Emolic Protection:** An embolic protection device, often a filter, is typically deployed distal to the lesion to capture any debris that may be dislodged during the procedure.

- Stent Placement: A stent is delivered through the catheter and placed across the stenosis. A balloon is used to expand the stent.
- Device Removal: The embolic protection device and catheter are then removed.

Visualizations


Pathophysiology of Atherosclerotic Carotid Artery Stenosis

[Click to download full resolution via product page](#)

Caption: Atherosclerotic plaque development leading to carotid stenosis and stroke.

TCAR Experimental Workflow and Stroke Prevention Mechanism

[Click to download full resolution via product page](#)

Caption: TCAR workflow highlighting the key neuroprotective step of flow reversal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Primary mechanism of stroke reduction in transcarotid artery revascularization is dynamic flow reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. silkroadmed.com [silkroadmed.com]
- 3. Carotid endarterectomy - Mayo Clinic [mayoclinic.org]
- 4. TCAR Procedure for Stroke Prevention - What You Need to Know [westfloridavascularandvein.com]
- 5. Carotid Endarterectomy Technique: Conventional Carotid Endarterectomy, Eversion Endarterectomy, Postoperative Care [emedicine.medscape.com]
- 6. Minimally invasive stroke treatment with TCAR - HonorHealth [honorhealth.com]
- 7. TCAR Procedure at Loyola Helps Prevent Stroke During Carotid Artery Procedure | News | Loyola Medicine [loyolamedicine.org]
- 8. universitysurgical.com [universitysurgical.com]
- 9. Transcarotid Artery Revascularization | Society for Vascular Surgery [vascular.org]
- 10. How a carotid endarterectomy is done - NHS [nhs.uk]
- To cite this document: BenchChem. [Head-to-Head Comparison: Transcarotid Artery Revascularization (TCAR) vs. Traditional Carotid Interventions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1243995#radester-vs-competitor-compound-in-a-head-to-head-study>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com